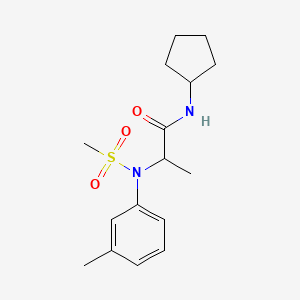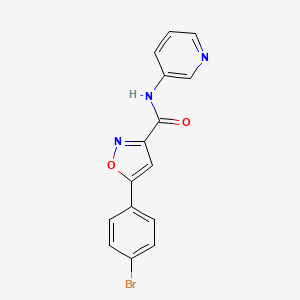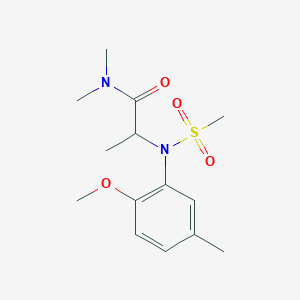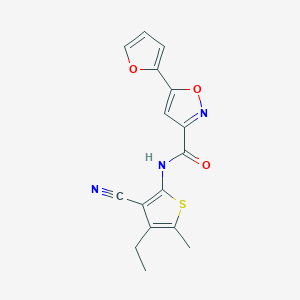![molecular formula C17H20N2O3 B4461203 N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-furamide](/img/structure/B4461203.png)
N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-furamide
説明
N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-furamide is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the activation of B-cells, and its inhibition has been shown to be effective in the treatment of various autoimmune diseases and cancers.
作用機序
N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-furamide works by selectively inhibiting the activity of BTK. BTK is a crucial enzyme involved in the activation of B-cells, which are responsible for producing antibodies. By inhibiting BTK, N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-furamide reduces the activity of B-cells and the production of antibodies, which can help in the treatment of autoimmune diseases and cancers.
Biochemical and Physiological Effects:
N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-furamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the activity of B-cells and the production of antibodies, which can help in the treatment of autoimmune diseases and cancers. It has also been shown to reduce the activation of T-cells, which are involved in the immune response.
実験室実験の利点と制限
One of the major advantages of N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-furamide is its selectivity towards BTK. This makes it a useful tool in studying the role of BTK in various biological processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-furamide. One area of research is its potential use in the treatment of autoimmune diseases and cancers. Further studies are needed to determine the efficacy and safety of this compound in clinical trials. Another area of research is its potential use as a tool for studying the role of BTK in various biological processes. Further studies are needed to determine the specificity and selectivity of this compound towards BTK.
科学的研究の応用
N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-furamide has been extensively studied for its potential use in various research applications. One of the major areas of research is its use in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. BTK inhibition has been shown to be effective in reducing the activity of B-cells, which are known to play a crucial role in the development of autoimmune diseases.
特性
IUPAC Name |
N-[4-(1-methylpiperidin-4-yl)oxyphenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-19-10-8-15(9-11-19)22-14-6-4-13(5-7-14)18-17(20)16-3-2-12-21-16/h2-7,12,15H,8-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMLMPLQAJOHTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)-3,5-dimethylisoxazole](/img/structure/B4461125.png)

![1-(4-fluorobenzyl)-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4461133.png)


![methyl N-{[(2-furylmethyl)amino]carbonyl}valinate](/img/structure/B4461159.png)
![4-methyl-N-(3-methylbutyl)-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4461167.png)


![2,4-dichloro-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B4461184.png)

![6-(3-fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4461198.png)
![6-methyl-4-[(2-pyridinylthio)methyl]-2H-chromen-2-one](/img/structure/B4461207.png)
![N-{3-[(4-amino-2-quinazolinyl)amino]phenyl}acetamide](/img/structure/B4461220.png)